N-Methylisothiazol-3-amine
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Overview
Description
N-Methylisothiazol-3-amine is an organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylisothiazol-3-amine can be synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide . This reaction involves the formation of a five-membered ring structure, incorporating nitrogen and sulfur atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions: N-Methylisothiazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
N-Methylisothiazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound is investigated for its potential therapeutic effects, including its role as an antimicrobial agent.
Industry: It is used as a biocide in various industrial applications, including water treatment and preservation of materials
Mechanism of Action
The mechanism of action of N-Methylisothiazol-3-amine involves the inhibition of life-sustaining enzymes, particularly those with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Methylisothiazolinone: Another isothiazole derivative with similar antimicrobial properties.
Chloromethylisothiazolinone: A related compound used in combination with methylisothiazolinone for enhanced biocidal activity.
Uniqueness: N-Methylisothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes makes it particularly effective as an antimicrobial agent .
Properties
Molecular Formula |
C4H6N2S |
---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
N-methyl-1,2-thiazol-3-amine |
InChI |
InChI=1S/C4H6N2S/c1-5-4-2-3-7-6-4/h2-3H,1H3,(H,5,6) |
InChI Key |
PTOSEJFVICJHJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NSC=C1 |
Origin of Product |
United States |
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